

Silatrane Glycol (C8H17NO5Si): A Comprehensive Technical Guide

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Compound of Interest		
Compound Name:	Silatrane glycol	
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Abstract

Silatrane glycol, a unique organosilicon compound with the molecular formula C8H17NO5Si, has garnered significant interest in various scientific and industrial fields. Its distinctive tricyclic cage structure, featuring a hypervalent, pentacoordinated silicon atom, imparts remarkable stability and functionality. This technical guide provides an in-depth exploration of the molecular structure, synthesis, and physicochemical properties of **silatrane glycol**. It details experimental protocols for its synthesis and characterization, presents quantitative data in structured tables, and visualizes key workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development and materials science.

Molecular Structure and Properties

Silatrane glycol, also known as 2-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-1-yloxy)ethanol, possesses a defining structural feature: a transannular dative bond between the nitrogen and silicon atoms ($N \rightarrow Si$). This intramolecular coordination creates a rigid, tricyclic cage structure that sterically hinders the silicon center, contributing to its enhanced hydrolytic stability compared to analogous trialkoxysilanes.[1] This stability is a key attribute for its applications in aqueous environments.



The molecular formula of **silatrane glycol** is C8H17NO5Si, and its molecular weight is approximately 235.31 g/mol . A notable property of **silatrane glycol** is its solubility and stability in water, which is unusual for a silicon alkoxide compound.[1]

Physicochemical Data

Property	Value	Reference
Molecular Formula	C8H17NO5Si	
Molecular Weight	235.31 g/mol	[1]
CAS Number	56929-77-2	[1]
Appearance	Yellowish wax-like product	[2]
Solubility	Soluble in THF, acetone, ethanol, and water	[2]

Synthesis of Silatrane Glycol

The most common and efficient method for synthesizing **silatrane glycol** is the "Oxide-One-Pot-Synthesis" (OOPS) process.[1] This method involves the direct reaction of silica (SiO₂) with triethanolamine and ethylene glycol. Ethylene glycol serves as both a reactant and a high-boiling solvent.

Experimental Protocol: Oxide-One-Pot-Synthesis (OOPS)

Materials:

- Fumed Silica (SiO₂)
- Triethanolamine (TEA)
- Ethylene Glycol (EG)
- Nitrogen gas supply
- Distillation apparatus

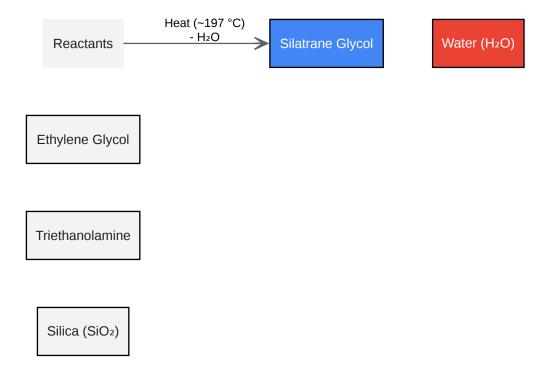


· Heating mantle

Procedure:

- A mixture of fumed silica, triethanolamine, and ethylene glycol is prepared in a reaction flask equipped with a distillation head and a nitrogen inlet.
- The reaction mixture is heated to the boiling point of ethylene glycol (approximately 197 °C) under a continuous nitrogen stream.[1]
- The nitrogen stream facilitates the removal of water, which is a byproduct of the reaction, via distillation, driving the reaction to completion.[1]
- The reaction is monitored for the complete dissolution of the solid silica, which indicates the formation of the soluble **silatrane glycol** product.[1]
- Upon completion, the reaction mixture is cooled, and the product can be purified by fractional crystallization from a non-polar solvent such as hexane.

Reaction Scheme:



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Caption: Oxide-One-Pot-Synthesis of Silatrane Glycol.

Spectroscopic Characterization

The structure and purity of synthesized **silatrane glycol** are confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of **silatrane glycol**.

- ¹H NMR: The proton NMR spectrum provides characteristic signals for the protons in the triethanolamine cage and the ethylene glycol moiety.
- 13C NMR: The carbon-13 NMR spectrum confirms the carbon framework of the molecule.
- ²⁹Si NMR: Silicon-29 NMR spectroscopy is particularly useful for studying the pentacoordinate nature of the silicon atom. The chemical shift is indicative of the coordination environment of the silicon. For a potassium aluminosilicate precursor containing a silatrane glycol-like structure, ²⁹Si NMR peaks were observed at -96.7 ppm and -104.7 ppm, corresponding to different pentacoordinate Si centers.[3]

¹ H NMR (Predicted)	¹³ C NMR (Predicted)
Chemical Shift (ppm)	Assignment
~3.8	O-CH ₂ (atrane)
~2.8	N-CH ₂ (atrane)
~3.7	O-CH ₂ (glycol)
~3.6	CH ₂ -OH (glycol)

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of **silatrane glycol** displays characteristic absorption bands corresponding to the vibrations of its functional groups.



Wavenumber (cm ⁻¹)	Assignment
3400-3200 (broad)	O-H stretching
2950-2850	C-H stretching
1100-1000	Si-O-C stretching
800-700	Si-C stretching

A strong band in the region of 1015-1085 cm⁻¹ is a key feature attributed to the Si-O-C stretching vibrations of the silatrane framework.[1]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of **silatrane glycol**. The mass spectrum typically shows a prominent peak for the protonated molecule [M+H]⁺.[1]

Applications in Drug Development and Materials Science

The unique properties of **silatrane glycol** and its derivatives make them promising candidates for various applications.

Drug Delivery

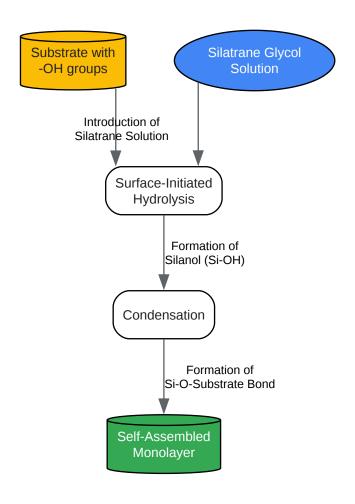
The biocompatibility and stability of the silatrane core have led to the exploration of silatrane-containing polymers for drug delivery systems. For instance, poly(β -amino esters) synthesized from 1-(3-aminopropyl)silatrane have shown potential for binding and carrying carboxyl-containing drugs.[2]

Surface Modification

Silatranes are highly effective for surface modification due to their "controlled silanization" behavior.[1] Unlike conventional silanes, they exhibit a suppressed tendency for self-condensation in solution, leading to the formation of uniform and well-organized self-assembled monolayers (SAMs) on various substrates.[1]



Experimental Workflow: Surface Modification



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Caption: Workflow for Surface Modification using Silatrane Glycol.

Signaling Pathways in Biological Systems (Hypothetical)

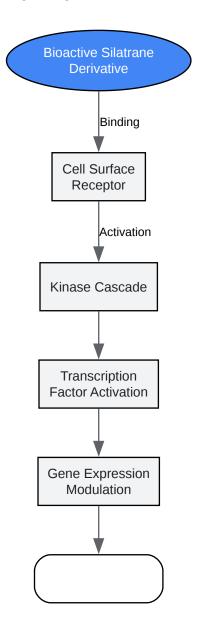
While specific signaling pathways directly modulated by **silatrane glycol** are not yet fully elucidated, its derivatives have shown various biological activities, including antimicrobial and anticancer effects.[2] The mechanism of action for some silatrane analogues is believed to involve the disruption of cellular integrity and interactions with biological molecules like proteins.[1]

A hypothetical signaling pathway for a bioactive silatrane derivative could involve its interaction with cell surface receptors, leading to downstream signaling cascades that affect cell



proliferation or apoptosis.

Logical Relationship: Hypothetical Signaling Cascade



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Caption: Hypothetical Signaling Pathway for a Bioactive Silatrane.

Conclusion

Silatrane glycol is a versatile and stable organosilicon compound with significant potential in diverse scientific and technological domains. Its unique molecular structure provides a robust



platform for the development of new materials and therapeutic agents. The detailed experimental protocols and comprehensive data presented in this guide are intended to facilitate further research and innovation in the field of silatrane chemistry.

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